molecular formula C30H21NS3 B169270 Tris[4-(2-thienyl)phenyl]amine CAS No. 142807-63-4

Tris[4-(2-thienyl)phenyl]amine

Cat. No.: B169270
CAS No.: 142807-63-4
M. Wt: 491.7 g/mol
InChI Key: DXPFPUHRRPAXAO-UHFFFAOYSA-N
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Description

Tris[4-(2-thienyl)phenyl]amine is an isotropic organic semiconductor used in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). It is soluble in a variety of organic solvents and can be used in the fabrication of heterojunction solar cells .


Synthesis Analysis

The synthesis of this compound-based conjugated microporous polymers has been achieved through direct arylation polymerization . Another method involves a two-flask synthesis from triphenylamine, which is more efficient and yields higher results than the direct one-flask threefold Vilsmeier-Haack formylation .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques such as potential energy surface scan, optimized structure, vibrational spectra, electronic band structure, and molecular electrostatic potential surface .


Chemical Reactions Analysis

This compound-containing copolymers have been deposited on indium tin oxide (ITO) surfaces using electrochemical polymerization . The copolymers exhibit distinct electrochromic properties .


Physical and Chemical Properties Analysis

This compound exhibits a normal dispersion behavior in the visible region. It is suitable for optoelectronic devices and applications such as metal–organic semiconductor diodes due to its appropriate properties .

Scientific Research Applications

Electrochromic Materials

Tris[4-(2-thienyl)phenyl]amine, through its derivative Poly(this compound) (PTTPA), has been noted for its application in electrochromic devices. The star-shaped molecule, when used in polymer form, demonstrates significant optical contrast and satisfactory response times, indicating potential utility in electrochromic devices that require rapid and reversible color changes under varying electrical potentials (Cheng et al., 2012).

Photoinitiators for Polymerization

Star-shaped derivatives of this compound have been developed as photoinitiators for radical and cationic polymerizations under near-UV and visible LEDs. These derivatives exhibit excellent photoinitiating abilities for the polymerization of epoxides or (meth)acrylates, showcasing higher polymerization efficiencies compared to commercial photoinitiators, especially under air and specific light conditions (Zhang et al., 2015).

Iodine Adsorption

Thiophene-based and carbazole-based conjugated microporous polymers with this compound cores have been presented as highly efficient absorbents for iodine capture. These materials exhibit significant adsorption capacities and can be potentially used in addressing environmental issues related to iodine containment and control (Geng et al., 2018).

Organic/Inorganic Hybrid Interfaces

The compound has been used to create organic/inorganic interface assemblies with applications in photoelectrochemical investigations. These assemblies, comprising poly(this compound) and amorphous CdS nanoparticles, demonstrate promising photoactivities and can form efficient p-n junctions, highlighting potential in photoelectrochemical systems (Kasem et al., 2016).

Gas Storage and Separation

A zinc tris[(4-carboxyl)phenylduryl]amine framework has been discovered to have potential applications in gas storage and separation. This framework, with an unusual topological net, shows the possibility of being used in the storage and separation of specific gases (He et al., 2012).

Future Directions

Future research directions include the investigation of Tris[4-(2-thienyl)phenyl]amine-containing copolymers as promising anodic layers in high-contrast electrochromic devices . Other studies focus on the use of this compound for selectively sensing picric acid .

Properties

IUPAC Name

4-thiophen-2-yl-N,N-bis(4-thiophen-2-ylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H21NS3/c1-4-28(32-19-1)22-7-13-25(14-8-22)31(26-15-9-23(10-16-26)29-5-2-20-33-29)27-17-11-24(12-18-27)30-6-3-21-34-30/h1-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPFPUHRRPAXAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CS4)C5=CC=C(C=C5)C6=CC=CS6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H21NS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

142807-64-5
Record name Benzenamine, 4-(2-thienyl)-N,N-bis[4-(2-thienyl)phenyl]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142807-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00571346
Record name 4-(Thiophen-2-yl)-N,N-bis[4-(thiophen-2-yl)phenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142807-63-4
Record name 4-(Thiophen-2-yl)-N,N-bis[4-(thiophen-2-yl)phenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

First, 1 g (2 mmol) of tris(4-bromophenyl)amine (Aldrich) was dissolved in 100 ml of toluene, and then 2.9 ml (4.5 eq.) of 2-tributylstannylthiophene and 27 mg (1.1%) of Pd(PPh3)4 were added thereto. The mixture was refluxed under a nitrogen atmosphere for 12 hours. The reaction mixture was allowed to cool to room temperature, washed with brine twice, and dried over MgSO4. After the solvent was evaporated, the obtained residue was washed with petroleum ether (PE), and dried, affording 0.87 g (yield: 85%) of tris[4-(2-thienyl)phenyl]amine as a pale yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step Two
Quantity
27 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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